Kieselsäure, Calciumsalz

Übersicht

Beschreibung

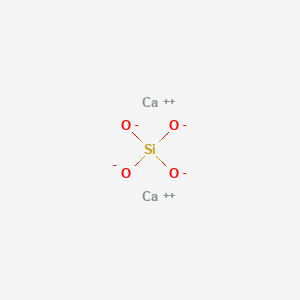

Calcium silicate is an inorganic compound with the chemical formula Ca2SiO4. It is a white, odorless powder that is insoluble in water. This compound is commonly found in various forms, including calcium orthosilicate, calcium metasilicate, and calcium hydrosilicate. Calcium silicate is widely used in construction, food, and medicine due to its excellent properties such as high melting and boiling points, non-flammability, and resistance to heat and high temperatures .

Wissenschaftliche Forschungsanwendungen

Calcium silicate has a wide range of scientific research applications across various fields:

Construction: Used as a fire-resistant and acoustic insulation material in buildings and industrial appliances.

Food Industry: Used as an anti-caking agent in products like flour, baking powder, and table salt.

Material Science: Used in the development of nanotechnology, including drug delivery systems and bioimaging.

Environmental Applications: Used in the remediation of acid mine drainage and as a component in eco-friendly building materials.

Wirkmechanismus

Target of Action

Silicic acid, calcium salt, also known as calcium silicate, is a compound that primarily targets the connective tissues in the body . It plays a crucial role in the formation and maintenance of normal osteocartilaginous connective tissue, such as skin, hair, and nails . It is also involved in the process of biomineralization .

Mode of Action

Calcium silicate interacts with its targets by being absorbed and then polymerized as solid silica bodies, silica cells, or phytoliths . In these phytoliths, hydrogen and cellulose bond within the cell walls as silicon dioxide, SiO2nH2O . This interaction results in changes at the cellular level, contributing to the structural integrity of the tissues .

Biochemical Pathways

The biochemical pathways affected by calcium silicate involve the transformation of silicic acid during uptake and transport before the start of cell wall silicification . Silicic acids can be seen as hydrated forms of silica, namely 2H2xSiOx+2 = SiO2·(H2O)x. In concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water .

Pharmacokinetics

The pharmacokinetics of calcium silicate involve its uptake, storage, and processing necessary for the intracellular synthesis of cell walls . Uptake occurs from the natural habitats, that is, salt-water or fresh-water reservoirs. Dissolved silicon is predominantly taken up as monosilicic acid, Si(OH)4 . The required intracellular silicon concentrations are much higher than typical environmental concentrations. Therefore, stabilization and storage inside the cell are necessary .

Result of Action

The molecular and cellular effects of calcium silicate’s action include the formation of siliceous cell walls in diatoms, a unique structural feature . It also contributes to the structural integrity of connective tissues, such as skin, hair, and nails . Moreover, it plays a role in the alleviation of biotic and abiotic stress in plants .

Action Environment

The action of calcium silicate is influenced by environmental factors. The concentration of silicic acid in any given environment potentially regulates mineral weathering . The advent of biological silicification, primarily by diatoms, had the effect of lowering the concentration of silicic acid in the natural environment and releasing this brake . This suggests that the efficacy and stability of calcium silicate’s action can be influenced by the concentration of silicic acid in the environment .

Biochemische Analyse

Biochemical Properties

Silicic acid, calcium salt, interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of polymeric silica in plants . The cell-wall environment, a complex matrix composed of cellulose and more complex polysaccharides, is associated with polymerized silica .

Cellular Effects

Silicic acid, calcium salt, influences cell function in several ways. It is associated with stress tolerance mechanisms and better resilience under stress conditions . Its deposition in plant tissues has been linked to enhanced plant resilience under various biotic and abiotic stresses .

Molecular Mechanism

At the molecular level, silicic acid, calcium salt exerts its effects through various mechanisms. It is involved in the modulation of stress responses and biochemical interactions . The specific mechanisms involved in its deposition in different tissues, at different developmental stages, and under different environmental conditions are still being studied .

Temporal Effects in Laboratory Settings

The effects of silicic acid, calcium salt, change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it is known that plants deprived of silicon are often weaker structurally and more prone to abnormalities of growth, development, and reproduction .

Metabolic Pathways

Silicic acid, calcium salt, is involved in various metabolic pathways. It is generally found in soils at concentrations ranging from 0.1 to 0.6 mM . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being studied.

Transport and Distribution

The transport and distribution of silicic acid, calcium salt, within cells and tissues are complex processes. It is taken up by plants in the form of silicic acid . The specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, are still being studied.

Subcellular Localization

It is known to be deposited in different cell types, tissues, and intercellular spaces , but the specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are still being studied.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Calciumsilikat kann durch die Kombination von Calciumoxid und Siliziumdioxid bei hohen Temperaturen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Sand (Siliziumdioxid) mit Kalk (Calciumoxid) in einem Ofen. Die Reaktion erfolgt typischerweise bei Temperaturen um 1400 °C bis 1500 °C und führt zur Bildung von Calciumsilikat .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Calciumsilikat oft als Nebenprodukt des Pidgeon-Prozesses hergestellt, der zur Gewinnung von Magnesium aus Dolomit verwendet wird. In diesem Verfahren wird eine Mischung aus Magnesiumoxid und Calciumoxid mit Silizium umgesetzt, was zur Bildung von Magnesium und Calciumsilikat führt . Ein weiteres Verfahren beinhaltet die Herstellung von Calciumsilikat aus wasserfreiem Calciumsulfat und Kieselsäure, das dann bei hohen Temperaturen geröstet wird, um Calciumsilikat zu erzeugen .

Chemische Reaktionsanalyse

Reaktionstypen

Calciumsilikat unterliegt verschiedenen chemischen Reaktionen, darunter Hydratation, Carbonisierung und Reaktion mit Säuren.

Carbonisierung: Calciumsilikat reagiert mit Kohlendioxid zu Calciumcarbonat und Kieselsäure.

Reaktion mit Säuren: Calciumsilikat reagiert mit Säuren wie Salzsäure zu Calciumchlorid, Siliziumdioxid und Wasser.

Häufige Reagenzien und Bedingungen

Wasser: Wird bei der Hydratationsreaktion verwendet, um Calciumsilikathydrat zu bilden.

Kohlendioxid: Wird bei der Carbonisierungsreaktion verwendet, um Calciumcarbonat und Kieselsäure zu bilden.

Salzsäure: Wird bei der Reaktion mit Calciumsilikat verwendet, um Calciumchlorid und Siliziumdioxid zu bilden.

Wichtigste gebildete Produkte

Calciumsilikathydrat: Während der Hydratationsreaktion gebildet.

Calciumcarbonat und Kieselsäure: Während der Carbonisierungsreaktion gebildet.

Calciumchlorid und Siliziumdioxid: Während der Reaktion mit Salzsäure gebildet.

Wissenschaftliche Forschungsanwendungen

Calciumsilikat hat eine breite Palette wissenschaftlicher Forschungsanwendungen in verschiedenen Bereichen:

Bauwesen: Als feuerfestes und schalldämmendes Material in Gebäuden und Industrieanlagen verwendet.

Lebensmittelindustrie: Als Antibackmittel in Produkten wie Mehl, Backpulver und Speisesalz verwendet.

Materialwissenschaften: Bei der Entwicklung der Nanotechnologie verwendet, einschließlich Arzneimittelträgersystemen und Bioimaging.

Umweltanwendungen: Bei der Sanierung von saurem Grubenwasser und als Bestandteil von umweltfreundlichen Baustoffen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Calciumsilikat hängt von seiner Anwendung ab:

Im Bauwesen: Calciumsilikat wirkt als feuerfestes Material aufgrund seines hohen Schmelzpunktes und seiner Nichtbrennbarkeit.

In der Medizin: Calciumsilikat stimuliert die Knochenregeneration, indem es ein Gerüst für das Wachstum neuer Knochen liefert.

In Umweltanwendungen: Calciumsilikat neutralisiert saure Umgebungen, indem es mit Säuren unter Bildung neutraler Verbindungen reagiert, wodurch die Umweltverschmutzung verringert wird.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium silicate undergoes various chemical reactions, including hydration, carbonation, and reaction with acids.

Carbonation: Calcium silicate reacts with carbon dioxide to form calcium carbonate and silica.

Reaction with Acids: Calcium silicate reacts with acids such as hydrochloric acid to form calcium chloride, silicon dioxide, and water.

Common Reagents and Conditions

Water: Used in the hydration reaction to form calcium silicate hydrate.

Carbon Dioxide: Used in the carbonation reaction to form calcium carbonate and silica.

Hydrochloric Acid: Used in the reaction with calcium silicate to form calcium chloride and silicon dioxide.

Major Products Formed

Calcium Silicate Hydrate: Formed during the hydration reaction.

Calcium Carbonate and Silica: Formed during the carbonation reaction.

Calcium Chloride and Silicon Dioxide: Formed during the reaction with hydrochloric acid.

Vergleich Mit ähnlichen Verbindungen

Calciumsilikat kann mit anderen ähnlichen Verbindungen wie Calciumcarbonat, Calciumhydroxid und Magnesiumsilikat verglichen werden:

Calciumcarbonat (CaCO3): Im Gegensatz zu Calciumsilikat ist Calciumcarbonat in Säuren löslich und wird üblicherweise als Nahrungsergänzungsmittel und Antazida verwendet.

Calciumsilikat zeichnet sich durch seine einzigartige Kombination aus hohem Schmelzpunkt, Nichtbrennbarkeit und bioaktiven Eigenschaften aus, was es für eine Vielzahl von Anwendungen in den Bereichen Bauwesen, Medizin und Umweltsanierung geeignet macht.

Eigenschaften

IUPAC Name |

dicalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNERQLKQQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt), 13983-17-0 (Ca(SiO3), 10193-36-9 (Parent) | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049570 | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid, White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids, White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH], WHITE POWDER., White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.), White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water, Solubility in water: poor, 0.01% | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.92 g/cu cm, White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/, 2 g/cm³, 2.9 | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, White, monoclinic crystals, White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. | |

CAS No. |

1344-95-2, 10034-77-2, 10101-39-0 | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICALCIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W3UX8K5UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1540 °C, 1250-1500 °C, 2804 °F | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)